1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a benzyl group substituted with methoxy groups, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Benzyl Intermediate:
- Starting with 3,4-dimethoxybenzaldehyde, a reductive amination reaction can be employed to introduce the benzyl group.
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
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Coupling with Pyridine and Thiophene Derivatives:
- The benzyl intermediate is then coupled with a pyridine derivative that has a thiophene substituent.
- Reagents: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) are often used.
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Formation of the Urea Linkage:
- The final step involves the introduction of the urea group through a reaction with an isocyanate or carbodiimide.
- Reagents: Phenyl isocyanate or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
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Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
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Reduction: The nitro groups, if present, can be reduced to amines.
- Reagents: Hydrogen gas (H2) with palladium on carbon (Pd/C).
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Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
- Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for catalysis.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene ring, which may affect its binding affinity and specificity.
1-(3,4-Dimethoxybenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.
Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both thiophene and pyridine rings, which confer specific electronic and steric properties. These features can enhance its binding interactions and reactivity, making it a valuable compound in various research applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-18-4-3-14(8-19(18)26-2)10-22-20(24)23-11-15-7-17(12-21-9-15)16-5-6-27-13-16/h3-9,12-13H,10-11H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXBJGRACJSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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